molecular formula C15H13Cl2NOS B2760800 2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide CAS No. 339096-21-8

2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide

Cat. No.: B2760800
CAS No.: 339096-21-8
M. Wt: 326.24
InChI Key: MVNRNXNJRQHDIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide is a dichlorinated acetamide derivative characterized by a sulfanyl-linked 4-methylphenyl group attached to the acetamide core. Structurally, it belongs to the acetanilide family, where the nitrogen atom of the acetamide moiety is substituted with an aromatic ring system. The molecule features two chlorine atoms at the α-position of the acetamide group, which may enhance its electrophilicity and influence intermolecular interactions such as hydrogen bonding and halogen bonding .

Crystallographic studies of closely related compounds, such as 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide, reveal that these molecules typically form infinite chains via N–H⋯O and C–H⋯O hydrogen bonds, stabilizing their crystal lattices .

Properties

IUPAC Name

2,2-dichloro-N-[4-(4-methylphenyl)sulfanylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NOS/c1-10-2-6-12(7-3-10)20-13-8-4-11(5-9-13)18-15(19)14(16)17/h2-9,14H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNRNXNJRQHDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(C=C2)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide typically involves the reaction of 2,2-dichloroacetamide with 4-[(4-methylphenyl)sulfanyl]aniline. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Findings :

  • Methyl substituents at different positions (ortho, meta, para) minimally affect bond parameters but influence crystal packing and hydrogen bond geometry. For example, para-methyl substitution (as in the title compound) allows linear chain formation, while ortho-substitution introduces steric constraints .
  • The 3,5-dimethyl analog exhibits reduced solubility due to increased hydrophobicity, whereas the unsubstituted phenyl derivative shows higher polarity .

Sulfanyl vs. Sulfonyl Derivatives

The sulfanyl group (–S–) in the title compound contrasts with sulfonyl (–SO₂–) groups in analogs, leading to distinct electronic and reactivity profiles:

Compound Name Functional Group Electronic Effects Reactivity Insights References
2,2-Dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide –S– Electron-donating, polarizable Susceptible to oxidation
N-(4-Chlorophenylsulfonyl)-2,2,2-trimethylacetamide –SO₂– Electron-withdrawing, resonance effects Higher thermal stability
2-Chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide –SO₂–NMe₂ Enhanced solubility Potential for ionic interactions

Key Findings :

  • Sulfanyl groups increase nucleophilicity at the sulfur atom, making the title compound prone to oxidation to sulfoxides or sulfones. Sulfonyl derivatives exhibit greater stability and are often used in drug design for their metabolic resistance .
  • Sulfamoyl (–SO₂–NMe₂) substituents, as in ’s compound, improve aqueous solubility due to hydrogen-bonding capacity with water .

Heterocyclic Acetamide Derivatives

Comparison with triazole- and thiazole-containing analogs highlights the impact of heterocycles on biological activity:

Compound Name (Example) Heterocycle Biological Activity Structural Implications References
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 1,2,4-Triazole Antileukemic (in vitro) Enhanced π-π stacking
2-({4-[2-(1-Azepanyl)-2-oxoethyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide Thiazole Not reported Flexible side chain for binding

Key Findings :

  • Triazole-containing derivatives (e.g., ) demonstrate antileukemic activity, likely due to interactions with cellular targets like kinases or DNA .
  • The rigid planar structure of triazoles facilitates π-π stacking, whereas thiazoles with alkyl chains (e.g., ) may enhance membrane permeability .

Biological Activity

2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide, a compound with the molecular formula C15H13Cl2NOS, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a dichloroacetamide group linked to a sulfanyl-substituted phenyl ring. Its unique structure contributes to its biological activity, allowing it to interact with various molecular targets in biological systems.

Chemical Structure

  • Molecular Formula: C15H13Cl2NOS
  • CAS Number: 339096-21-8

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives of dichloroacetamides, including our compound. The results showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 1.5 mM depending on the strain tested.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways.

The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival, leading to increased apoptosis in cancer cells. This has been particularly noted in studies involving breast and prostate cancer cell lines .

Research Findings

In a recent study, this compound was shown to reduce cell viability in MCF-7 breast cancer cells by approximately 50% at a concentration of 10 µM after 48 hours of treatment. The compound's effects were attributed to its ability to disrupt mitochondrial function and increase reactive oxygen species (ROS) production.

The biological activity of this compound is believed to be mediated through its interaction with various enzymes and receptors. It may act as an inhibitor for certain enzymes involved in metabolic pathways critical for cell survival and proliferation.

Molecular Targets

  • Enzymes: Potential inhibition of proteases and kinases.
  • Receptors: Interaction with specific cell surface receptors involved in signaling pathways.

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance biological activity or selectivity for specific targets.

Industrial Applications

The compound is also explored for its utility in industrial applications, particularly in the development of new materials and agrochemicals due to its unique chemical properties.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of kinases and proteases

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.